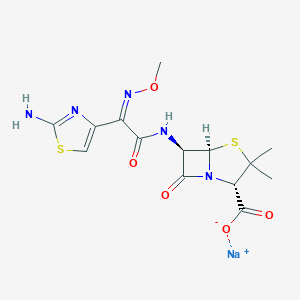
2-Atmap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Atmap, also known as 2-(2-aminopropylamino) ethanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-AtmapAtmap is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction of inflammation and the growth of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-AtmapAtmap has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-AtmapAtmap in lab experiments is its well-established synthesis method. This allows for the production of large quantities of pure 2-AtmapAtmap, which is essential for conducting experiments. However, one limitation of using 2-AtmapAtmap is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Zukünftige Richtungen
There are many potential future directions for research on 2-AtmapAtmap. One area of interest is its potential use as a treatment for neurodegenerative disorders. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential use in materials science. 2-AtmapAtmap has been shown to have excellent adhesion properties, and further research could lead to the development of new coatings and adhesives.
Conclusion:
In conclusion, 2-AtmapAtmap is a chemical compound that has potential applications in various fields. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand its potential applications and to determine its safety and efficacy in humans.
Synthesemethoden
2-AtmapAtmap is synthesized by reacting ethylene oxide with 1,3-diaminopropane in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure 2-AtmapAtmap. This synthesis method has been well-established and is widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
2-AtmapAtmap has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
In addition to its medical applications, 2-AtmapAtmap has also been studied for its potential use in the field of materials science. It has been shown to have excellent adhesion properties and has been used to create coatings for various materials.
Eigenschaften
CAS-Nummer |
115570-69-9 |
|---|---|
Produktname |
2-Atmap |
Molekularformel |
C14H16N5NaO5S2 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-6-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17N5O5S2.Na/c1-14(2)8(12(22)23)19-10(21)7(11(19)26-14)17-9(20)6(18-24-3)5-4-25-13(15)16-5;/h4,7-8,11H,1-3H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-6-;/t7-,8+,11-;/m1./s1 |
InChI-Schlüssel |
HXIGQSRZRNYHMA-WSTSTXJISA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
Synonyme |
2-ATMAP 6-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)penicillinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



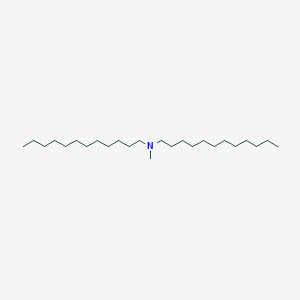
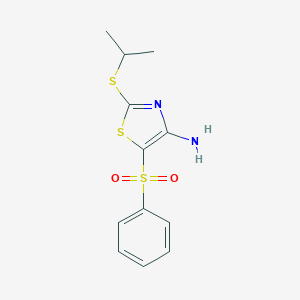
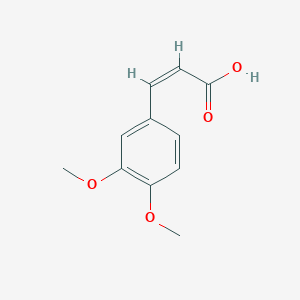
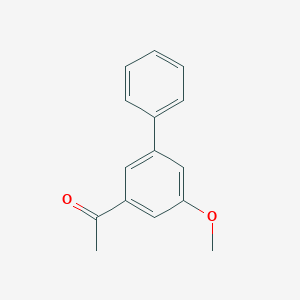
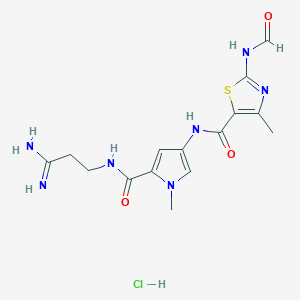
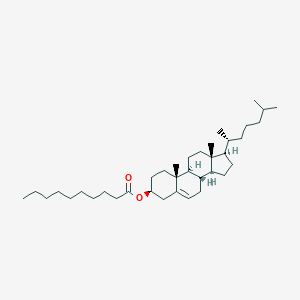
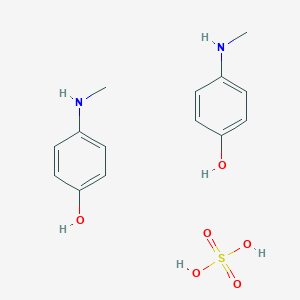
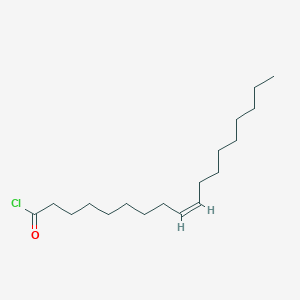
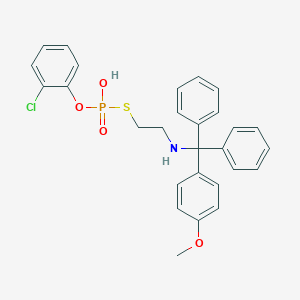
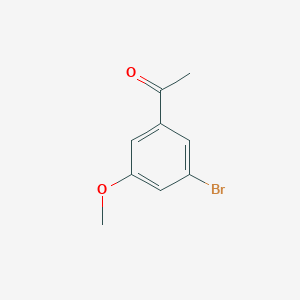
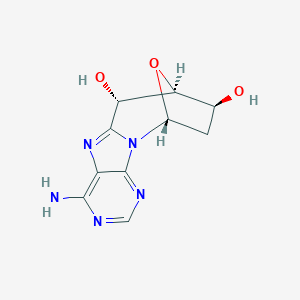
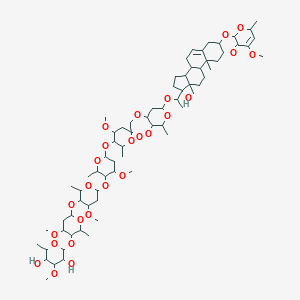
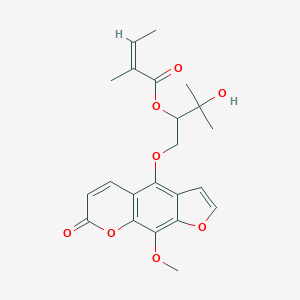
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)